molecular formula C9H13N B126951 4-Isopropylaniline CAS No. 99-88-7

4-Isopropylaniline

Cat. No. B126951
CAS RN: 99-88-7
M. Wt: 135.21 g/mol
InChI Key: LRTFPLFDLJYEKT-UHFFFAOYSA-N
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Description

4-Isopropylaniline is a chemical compound that can be synthesized through various chemical reactions. It is a derivative of aniline, where an isopropyl group is attached to the benzene ring. The studies related to this compound involve its synthesis and potential applications in the creation of other chemical entities, such as amino acids and polymers.

Synthesis Analysis

The synthesis of 4-isopropylaniline has been explored in different contexts. One method involves a Friedel-Crafts reaction, where aniline is alkylated using isopropyl chloride in the presence of anhydrous aluminum chloride as a catalyst. This reaction occurs in a suitable solvent like 1,2-dichloroethane, and under controlled temperature conditions, yielding up to 70% of the desired product . Another approach to synthesizing related compounds involves starting materials like (+)-3-carene to create proline derivatives with isopropylidene groups, although this does not directly yield 4-isopropylaniline .

Molecular Structure Analysis

While the molecular structure of 4-isopropylaniline is not directly discussed in the provided papers, it can be inferred that the compound consists of a benzene ring with an amine (NH2) group para to an isopropyl group. The structure of related compounds, such as those derived from amino acids, has been confirmed through methods like X-ray crystallography, which provides evidence for the stereochemistry of the synthesized molecules .

Chemical Reactions Analysis

4-Isopropylaniline can be used as a starting material or intermediate in the synthesis of various compounds. For instance, it can be transformed into different amino acid derivatives by introducing additional functional groups onto the benzene ring or the amine group. The synthesis of N-(cis-4-isopropylcyclohexyl-1-formyl)-D-phenylalanine and its trans counterpart demonstrates the versatility of 4-isopropylaniline derivatives in creating complex molecules with specific stereochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-isopropylaniline are not extensively covered in the provided papers. However, related compounds, such as poly(4-ethynylaniline), exhibit interesting electro-optical properties, including photoluminescence and specific energy levels determined by cyclic voltammetry (CV) measurements. These properties suggest potential applications in materials science, particularly in the development of new polymers with electronic or photonic functionalities .

Scientific Research Applications

1. Use in Herbicide Metabolite Analysis

4-Isopropylaniline is recognized as a significant metabolite in the study of certain herbicides. Li Fang-shi (2005) demonstrated a method for determining isoproturon and its main metabolite, 4-isopropylaniline, in soil, which is crucial for understanding the migration and eco-toxicological evaluation of isoproturon, a selective herbicide (Li Fang-shi, 2005).

2. Role in Cytochrome P450 Catalysis Studies

In 2011, a theoretical study by Li Dongmei and L. Jianyong explored the reaction mechanism of C-alpha-H hydroxylation of 4-chloro-N-cyclopropyl-N-isopropylaniline catalyzed by cytochrome P450. This study provides insights into the enzymatic reactions involving 4-isopropylaniline derivatives (Li Dongmei & L. Jianyong, 2011).

3. In the Synthesis of Polyanilines

E. Geniés and P. Noël (1992) investigated the synthesis of polyanilines, including poly(o-isopropylaniline). Their work focused on molecular weights and properties of these polymers, which have implications in materials science (E. Geniés & P. Noël, 1992).

4. In Protein Structure and Stability Research

Bastian Holzberger et al. (2012) discussed the use of unnatural amino acids like 4-fluoroproline to replace natural proline in proteins, affecting their stability and folding behavior. This research sheds light on how modifications at the molecular level can influence protein properties (Bastian Holzberger et al., 2012).

Safety And Hazards

4-Isopropylaniline is combustible and harmful if swallowed . It causes skin irritation and serious eye damage . It may cause respiratory irritation and is very toxic to aquatic life . It is recommended to use this substance only in well-ventilated areas and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

4-propan-2-ylaniline
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InChI

InChI=1S/C9H13N/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,10H2,1-2H3
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InChI Key

LRTFPLFDLJYEKT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC=C(C=C1)N
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Molecular Formula

C9H13N
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DSSTOX Substance ID

DTXSID20243932
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Molecular Weight

135.21 g/mol
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Physical Description

Liquid; [Merck Index] Clear dark red liquid; [Sigma-Aldrich MSDS]
Record name 4-Isopropylaniline
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Product Name

4-Isopropylaniline

CAS RN

99-88-7
Record name 4-Isopropylaniline
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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